Methyl cis-5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride
Description
Methyl cis-5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride is a specialty organic compound featuring a tetrahydrofuran (THF) ring substituted with an aminomethyl group at the cis-5 position and a methyl ester at the 2-position, with a hydrochloride counterion. This structure confers unique physicochemical properties, making it valuable in pharmaceutical research as a building block for drug discovery. It is sold in high purity (99%, Industrial Grade) and is available in bulk quantities (e.g., 25 kg/cardboard drum) .
Properties
Molecular Formula |
C7H14ClNO3 |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-3-2-5(4-8)11-6;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m1./s1 |
InChI Key |
PBBWDVLAJHTANP-IBTYICNHSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](O1)CN.Cl |
Canonical SMILES |
COC(=O)C1CCC(O1)CN.Cl |
Origin of Product |
United States |
Biological Activity
Methyl cis-5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the modulation of biological pathways associated with various diseases. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound can be classified as a tetrahydrofuran derivative. Its structure includes a carboxylate group and an amino group, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with biological macromolecules such as proteins and nucleic acids.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities involved in epigenetic regulation. Specifically, it has been shown to inhibit the activity of methyltransferases, including Enhancer of Zeste Homolog 2 (EZH2), which plays a significant role in histone modification and gene expression regulation.
Inhibition of EZH2
Research indicates that compounds similar to this compound can act as antagonists of EZH2 activity. This inhibition can lead to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways in various cancer types, including lymphomas and solid tumors .
Anticancer Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against HeLa and HepG2 cells, showing significant reductions in cell viability due to induced apoptosis .
Mechanistic Insights
The anticancer mechanism involves the downregulation of methylation patterns associated with oncogenes. By inhibiting EZH2, the compound disrupts the trimethylation of lysine 27 on histone H3 (H3K27me3), leading to altered chromatin structure and enhanced transcriptional activation of tumor suppressor genes .
Case Studies and Research Findings
- Study on EZH2 Inhibition : A study demonstrated that this compound effectively inhibited EZH2 in lymphoma cell lines, resulting in reduced cell proliferation and increased apoptosis rates .
- Cytotoxicity Assessment : In experiments conducted on HeLa cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, correlating with increased levels of reactive oxygen species (ROS), indicative of oxidative stress-induced apoptosis .
- Synergistic Effects : Another study suggested that combining this compound with other chemotherapeutic agents could enhance its efficacy by targeting multiple pathways involved in cancer progression .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with three categories of analogs: tetrahydrofuran derivatives , heterocyclic carboxylates , and boronic acid-based compounds . Key differences in structure, molecular weight, and applications are highlighted.
Tetrahydrofuran Derivatives
Methyl 5-(aminomethyl)-2-methyl-3-furoate hydrochloride
- Structure: Features a methyl-substituted furan ring (furoate) instead of a tetrahydrofuran ring. The aminomethyl group is retained, but the methyl ester is at the 3-position.
- Applications: Similar use as a synthetic intermediate, but the aromatic furan ring may alter reactivity compared to the saturated THF ring. Priced at $288/250 mg (Santa Cruz Biotechnology) .
Methyl trans-2-(Boc-amino)cyclobutanecarboxylate
- Structure: Replaces the THF ring with a cyclobutane ring. A Boc-protected amine is present instead of the aminomethyl group.
- Molecular Formula: C₁₂H₂₁NO₄ (CAS 1998215-95-4) .
- Applications : Used in peptide synthesis due to the Boc-protected amine, offering orthogonal protection strategies compared to the hydrochloride salt in the target compound.
Heterocyclic Carboxylates
Methyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride
- Structure: Replaces the oxygen atom in the THF ring with sulfur (thiophene). Contains a methyl group at the 3-position and an amino group at the 5-position.
- Molecular Formula: C₇H₁₀ClNO₂S (MW 207.68, CAS 547762-42-5) .
- Lower molecular weight (207.68 vs. ~250–350 for THF analogs) may improve solubility.
Boronic Acid-Based Analogs
(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride
- Structure: Features a boronic acid group and fluorophenyl ring instead of a THF core. Retains the aminomethyl group.
- Molecular Formula: C₇H₁₀BClFNO₂ (CAS 1072946-45-2, similarity score 0.85) .
- Applications : Used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis, contrasting with the target compound’s role as a carboxylate intermediate.
Data Tables
Table 1: Structural and Commercial Comparison
Table 2: Functional Group Impact
| Compound | Core Structure | Functional Groups | Reactivity/Applications |
|---|---|---|---|
| Target compound | Tetrahydrofuran | Methyl ester, aminomethyl, HCl salt | Drug intermediate, solubility enhancement |
| Methyl 3-methylfuroate analog | Furan | Methyl ester, aromatic ring | Potential photochemical reactivity |
| Thiophene derivative | Thiophene | Sulfur heteroatom, amino group | Metal coordination, catalysis |
| Boronic acid analog | Fluorophenyl boronic acid | Boronic acid, aminomethyl | Cross-coupling reactions |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins from furfurylamine or methyl 5-(chloromethyl)furan-2-carboxylate, both of which are accessible from biomass-derived furfural or fructose. Two main synthetic routes converge on intermediates such as methyl 5-(chloromethyl)furan-2-carboxylate or 5-(aminomethyl)furan-2-carboxylic acid hydrochloride, which are then transformed into the target compound.
| Starting Material | Source/Preparation Method |
|---|---|
| Furfurylamine | Commercial or from furfural amination |
| Methyl 5-(chloromethyl)furan-2-carboxylate | Prepared via Blanc chloromethylation of methyl furoate or dehydration of fructose derivatives |
Carboxylation and Formation of 5-(Aminomethyl)furan-2-carboxylic Acid Hydrochloride
A key step involves the carboxylation of furfurylamine under carbonate-promoted conditions with carbon dioxide under pressure in a sealed Parr reactor. The reaction conditions include:
- Use of anhydrous cesium carbonate as the base
- CO2 pressure ranging from 10 to 60 bar
- Elevated temperature (~155 °C)
- Reaction time approximately 18 hours
This process yields 5-(aminomethyl)furan-2-carboxylic acid hydrochloride after purification by activated carbon treatment and ion-exchange resin chromatography, with yields around 62% reported.
Reaction Scheme Summary:
Furfurylamine + Cs2CO3 + CO2 (high pressure, 155 °C) → 5-(aminomethyl)furan-2-carboxylic acid hydrochloride
| Parameter | Condition | Outcome |
|---|---|---|
| Base | Cesium carbonate (3.15 eq.) | Efficient carboxylation |
| CO2 pressure | 39–60 bar | High conversion |
| Temperature | 155 °C | Optimal for carboxylation |
| Reaction time | 18 hours | Complete reaction |
| Yield | ~62% | Purified hydrochloride salt |
Hydrogenation and Cyclization to Tetrahydrofuran Derivative
The 5-(aminomethyl)furan-2-carboxylic acid hydrochloride undergoes catalytic hydrogenation to saturate the furan ring and induce cyclization, forming the tetrahydrofuran ring system with the cis stereochemistry.
- Catalyst: 5 wt% rhodium on carbon (Rh/C)
- Solvent: Water
- Hydrogen pressure: 10–12 bar
- Temperature: Room temperature
- Time: 2 hours
After hydrogenation, the reaction mixture is filtered, and the product is isolated by evaporation and purification steps.
This step is stereoselective, yielding the cis-isomer of methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate.
| Parameter | Condition | Outcome |
|---|---|---|
| Catalyst | 5% Rh/C (wet) | Efficient hydrogenation |
| Hydrogen pressure | ~10 bar | Maintained for 2 hours |
| Temperature | Room temperature | Mild conditions |
| Solvent | Water | Green solvent choice |
| Stereochemistry | cis | Selective formation |
Esterification and Hydrochloride Salt Formation
The carboxylic acid group is methylated to form the methyl ester, typically via standard esterification methods such as reaction with diazomethane or acidic methanolysis.
The final step involves conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid, enhancing compound stability and crystallinity.
Detailed Synthetic Procedure Example
A representative synthetic sequence based on the literature is summarized below:
| Step | Reagents/Conditions | Description/Outcome |
|---|---|---|
| 1 | Furfurylamine + Cs2CO3 + CO2 (60 bar, 155 °C, 18 h) | Carboxylation to 5-(aminomethyl)furan-2-carboxylic acid hydrochloride (62% yield) |
| 2 | 5% Rh/C, H2 (10 bar), water, room temp, 2 h | Hydrogenation and cyclization to cis-5-(aminomethyl)tetrahydrofuran-2-carboxylic acid |
| 3 | Diazomethane or acidic methanol | Methyl ester formation |
| 4 | HCl treatment | Formation of hydrochloride salt |
Analysis and Characterization
- Nuclear Magnetic Resonance (NMR): The ^1H and ^13C NMR spectra confirm the stereochemistry and functional groups consistent with methyl cis-5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride.
- Mass Spectrometry (ESI-MS): Molecular ion peaks match calculated masses, confirming molecular integrity.
- Chromatography: Ion-exchange chromatography is used for purification of the hydrochloride salt.
- Yields: Overall yields from furfurylamine to the final hydrochloride salt are moderate to good (50–65%).
Comparative Notes on Preparation Methods
| Method Aspect | Advantages | Limitations |
|---|---|---|
| Carbonate-promoted CO2 carboxylation | High selectivity; uses CO2 as C1 source | Requires high-pressure equipment |
| Rhodium-catalyzed hydrogenation | Stereoselective; mild conditions | Use of precious metal catalyst; cost factor |
| Esterification via diazomethane | Clean methylation, high yield | Diazomethane handling requires caution |
| Hydrochloride salt formation | Improves stability and handling | Additional step; requires acid handling |
Q & A
Q. Methodological Answer :
- Primary Techniques :
- Challenges :
Basic Question: What purification techniques are recommended for isolating high-purity this compound?
Q. Methodological Answer :
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences between the hydrochloride salt and impurities .
- Column Chromatography : For intermediates, employ silica gel with eluents like ethyl acetate/hexane (1:3) to separate amine derivatives .
- Critical Parameters : Monitor pH during salt formation (pH 4–5 optimal for precipitation). Lyophilization ensures solvent-free final product .
Advanced Question: How can reaction conditions be optimized to improve yield in large-scale synthesis?
Q. Methodological Answer :
-
DOE (Design of Experiments) Approach : Vary temperature, solvent polarity, and amine equivalents. For example:
Parameter Optimal Range Impact on Yield Temperature 50–55°C Maximizes substitution rate Solvent THF with 5% H2O Balances solubility and reactivity Methylamine Equiv. 1.2–1.5 Minimizes side products -
Flow Chemistry : Continuous reactors reduce batch variability and improve mixing efficiency .
Advanced Question: What mechanistic insights explain its reported bioactivity in enzymatic assays?
Q. Methodological Answer :
- Hydrogen Bonding : The aminomethyl group interacts with catalytic residues (e.g., in serine hydrolases), disrupting substrate binding. Demonstrated via molecular docking studies .
- pH-Dependent Activity : Protonation of the amine at physiological pH enhances electrostatic interactions with negatively charged enzyme pockets. Validate using activity assays at pH 6.5–7.5 .
- Inhibition Assays : IC50 values against target enzymes (e.g., acetylcholinesterase) are measured via Ellman’s method .
Advanced Question: How to resolve contradictions in reported biological activity across studies?
Q. Methodological Answer :
-
Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example:
Study Cell Line IC50 (µM) Key Variable A HEK293 12.4 24h exposure B HeLa >100 48h exposure -
Follow-Up Studies :
- Perform dose-response curves under standardized conditions.
- Use isothermal titration calorimetry (ITC) to quantify binding affinity differences .
Advanced Question: How to design structural analogs with improved pharmacokinetic properties?
Q. Methodological Answer :
-
Scaffold Modifications :
Analog Modification Impact Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate Extended ring system Enhanced lipophilicity (LogP +0.7) (S)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate Chiral center Improved target selectivity -
Rational Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
